Saroglitazar-d5

LC-MS/MS bioanalysis isotope dilution mass spectrometry isotopic cross-talk

Saroglitazar-d5 is a pentadeuterated isotopologue of saroglitazar (Lipaglyn®), a first-in-class dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist approved in India in June 2013 for diabetic dyslipidemia. The compound carries five deuterium atoms substituted on the ethoxy side chain – (1,1,2,2,2-pentadeuterioethoxy)propanoic acid – yielding a molecular formula of C25H24D5NO4S and a molecular weight of 444.60 g/mol.

Molecular Formula C25H29NO4S
Molecular Weight 444.6 g/mol
Cat. No. B12426354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaroglitazar-d5
Molecular FormulaC25H29NO4S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O
InChIInChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i1D3,4D2
InChIKeyMRWFZSLZNUJVQW-FGXDTBAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saroglitazar-d5: Deuterated Internal Standard for Bioanalytical Quantification of the Only Approved Dual PPARα/γ Agonist


Saroglitazar-d5 is a pentadeuterated isotopologue of saroglitazar (Lipaglyn®), a first-in-class dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist approved in India in June 2013 for diabetic dyslipidemia [1]. The compound carries five deuterium atoms substituted on the ethoxy side chain – (1,1,2,2,2-pentadeuterioethoxy)propanoic acid – yielding a molecular formula of C25H24D5NO4S and a molecular weight of 444.60 g/mol [2]. The parent molecule, saroglitazar (CAS 495399-09-2, MW 439.57), exhibits exquisite PPARα potency (EC50 0.65 pM) and moderate PPARγ activity (EC50 3 nM) in HepG2 cell transactivation assays, a pharmacological profile that has driven extensive clinical investigation in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and metabolic syndrome [3]. Saroglitazar-d5 is primarily deployed as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of saroglitazar in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, where its near-identical physicochemical properties to the analyte enable superior correction for extraction recovery variability, ionization efficiency fluctuations, and matrix effects [2].

Why Non-Deuterated Saroglitazar or Structural Analog Internal Standards Cannot Substitute for Saroglitazar-d5 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for variable extraction recovery, differential ionization suppression or enhancement, and injection-to-injection instrument variability. The published LC-MS/MS method for saroglitazar quantitation in human plasma uses glimepiride – a sulfonylurea with a distinct chemical scaffold (MW 490.62, MRM transition m/z 491.3→352.0) – as the internal standard, which elutes 1.95 minutes earlier (RT 2.57 min) than the analyte (RT 4.52 min) on a C18 column [1]. This chromatographic separation means glimepiride experiences different solvent composition at the electrospray ionization interface, potentially generating differential ion suppression relative to saroglitazar [2]. Furthermore, non-deuterated saroglitazar cannot serve as an internal standard because it is indistinguishable from the analyte by mass spectrometry. Saroglitazar-d4 (MW 443.59, C25H25D4NO4S) offers only a +4.02 Da mass shift and carries its deuterium label on the ethyl linker adjacent to the pyrrole nitrogen [3], a position proximal to the metabolic site of N-dealkylation, potentially compromising its utility as an internal standard when metabolite back-conversion must be ruled out. Saroglitazar-d5 (MW 444.60, +5.03 Da shift) places all five deuterium atoms on the ethoxy side chain – a chemically and metabolically stable alkyl C-D position – minimizing the risk of hydrogen-deuterium back-exchange during sample preparation and storage, a phenomenon documented to compromise quantitation accuracy with certain deuterated IS [4].

Saroglitazar-d5 Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


Isotopic Mass Resolution: d5 Provides Superior Separation from the Analyte Isotopic Envelope vs d4

Saroglitazar-d5 provides a +5.03 Da mass shift from the parent compound (MW 444.60 vs 439.57), compared to only +4.02 Da for Saroglitazar-d4 (MW 443.59 vs 439.57) [1]. The larger mass increment places the IS signal one additional Dalton away from the analyte's natural-abundance [M+2] and [M+4] isotopic peaks originating from 34S (4.21% natural abundance) and 13C2 contributions. In routine MRM acquisition, residual signal from the analyte's isotopic envelope spilling into the IS channel is a recognized source of calibration curve non-linearity at low concentrations. The d5 mass shift reduces this cross-contribution relative to a d4 label by approximately the ratio of the [M+4]/[M+5] isotopic abundances of the unlabeled analyte [2]. This is particularly relevant for saroglitazar given its single sulfur atom (34S abundance ~4.2%), which generates a significant [M+2] peak that can interfere with a d2- or d3-labeled IS [1].

LC-MS/MS bioanalysis isotope dilution mass spectrometry isotopic cross-talk

Chromatographic Co-elution: Deuterated IS Eliminates the Differential Matrix Effect Risk Inherent to Structural Analog IS

The published and validated LC-MS/MS method for saroglitazar employs glimepiride as a structural analog internal standard, which exhibits a retention time (RT) of 2.57 min compared to 4.52 min for saroglitazar – a 1.95-minute separation on an ACE-5 C18 column under gradient elution with acetonitrile/ammonium acetate/TFA mobile phase [1]. This RT difference means the IS experiences a different mobile phase composition at the moment of electrospray ionization, exposing it to potentially different ion suppression or enhancement conditions than the analyte. Deuterated internal standards such as Saroglitazar-d5 co-elute with the analyte (identical chromatographic retention within analytical variability), ensuring that any matrix-induced ionization effect acts equally on both the IS and the analyte, thereby canceling out in the response ratio calculation [2]. The inter-batch bias of the glimepiride-based method ranged from -7.51% to +1.15% and inter-batch precision from 5.04% to 8.06%, values that reflect the residual variability attributable to differential matrix effects between the structurally dissimilar IS and the analyte [1].

matrix effect correction ion suppression stable isotope labeled internal standard

Parent Compound PPARα Potency: Saroglitazar is ~77,000-Fold More Potent at PPARα than Aleglitazar

Saroglitazar demonstrates an EC50 of 0.65 pM at human PPARα in HepG2 cell transactivation assays, making it approximately 77,000-fold more potent than aleglitazar (EC50 50 nM at PPARα) and over 7,300-fold more potent than tesaglitazar (EC50 4,780 nM) at the same receptor [1]. At PPARγ, saroglitazar shows moderate activity (EC50 3 nM), yielding a PPARα/γ potency ratio of approximately 1:4,615 – indicating predominant PPARα activity. In contrast, aleglitazar is a balanced dual agonist with nearly equal PPARα and PPARγ potency (EC50 50 and 21 nM, respectively; ratio ~2.4:1) . This differential selectivity profile is structurally encoded: co-crystal structures reveal that saroglitazar's phenylpyrrole moiety is rotated 121.8° in PPARγ-LBD relative to PPARα-LBD, and the methylthiophenyl moiety creates steric hindrance with Trp228/Arg248 residues of PPARδ-LBD, explaining its PPARα/γ selectivity and lack of PPARδ activation [2]. In db/db mice, saroglitazar reduced serum triglycerides with an ED50 of 0.05 mg/kg/day, free fatty acids with ED50 0.19 mg/kg/day, and glucose with ED50 0.19 mg/kg/day, achieving 91% reduction in serum insulin and 59% reduction in AUC-glucose at 1 mg/kg [1].

PPARα/γ dual agonist EC50 potency comparison glitazar pharmacology

Clinical Development Differentiation: Saroglitazar is the Only Glitazar to Achieve Regulatory Approval and Demonstrate Sustained Safety

Saroglitazar (Lipaglyn®) received marketing approval from the Drug Controller General of India in June 2013, making it the first and only glitazar-class dual PPARα/γ agonist to achieve regulatory authorization globally [1]. By contrast, aleglitazar (Hoffmann-La Roche) was discontinued in July 2013 after Phase III trials due to gastrointestinal bleeding, bone fractures, and heart failure signals; muraglitazar (Bristol-Myers Squibb) development was terminated in 2006 following an FDA advisory committee finding of increased cardiovascular events and death; and tesaglitazar (AstraZeneca) development was halted after Phase III due to elevated serum creatinine and reduced glomerular filtration rate [2]. In a Phase 2 randomized controlled trial (EVIDENCES IV), saroglitazar 4 mg/day significantly reduced ALT by -45.8% at week 16 (vs 3.4% with placebo, p<0.05) and improved liver fat content, insulin resistance (HOMA-IR -1.3), and atherogenic dyslipidemia in NAFLD/NASH patients [3]. A pooled analysis confirmed that saroglitazar improved serum atherogenic lipoprotein profiles irrespective of comorbid conditions and concomitant statin use [4]. The pharmacokinetics of saroglitazar support once-daily dosing with a terminal half-life of 5.6 hours, dose-proportional exposure, and no clinically significant food effect on the extent of absorption [5].

glitazar drug class regulatory approval status cardiovascular safety NAFLD clinical trials

Deuterium Label Position: Ethoxy Chain Labeling (d5) Confers Reduced H/D Back-Exchange Risk vs Linker-Proximal Labeling (d4)

Saroglitazar-d5 carries all five deuterium atoms on the ethoxy side chain as a (1,1,2,2,2-pentadeuterioethoxy) group – a chemically stable alkyl C-D bond configuration with no heteroatom-adjacent protons susceptible to acid- or base-catalyzed H/D exchange [1]. In comparison, Saroglitazar-d4 carries its four deuterium atoms on the ethyl linker between the phenoxy oxygen and the pyrrole nitrogen (evidenced by SMILES: OC([2H])([2H])C([2H])([2H])N2C) [2]. This position is proximal to a tertiary amine-like pyrrole nitrogen, and deuterium atoms on carbons adjacent to nitrogen can undergo slow H/D exchange under acidic or basic sample preparation conditions, a phenomenon extensively documented in the deuterated internal standard literature [3]. The review by Sanna et al. (2021) notes that 'the rate of the H/D exchange reaction depends also on the acidity of the hydrogens bounded with heteroatoms' and that deuterated standards with labels at carbon centers remote from heteroatoms demonstrate superior isotopic stability during sample processing [3]. Additionally, the ethoxy side chain of saroglitazar is not a primary site of Phase I metabolism, meaning the d5 label is retained even if metabolic back-conversion of Phase II conjugates occurs during sample workup, whereas the d4-labeled ethyl linker is positioned at the bond that undergoes N-dealkylation – a potential metabolic pathway – and could theoretically be lost if metabolite interference occurs [4].

deuterium isotope effect hydrogen-deuterium exchange stable isotope labeling internal standard stability

Saroglitazar-d5: Validated Application Scenarios in Bioanalytical Research and Pharmaceutical Development


Regulated Pharmacokinetic and Bioequivalence Studies of Saroglitazar Formulations

Saroglitazar-d5 is the internal standard of choice for LC-MS/MS quantification of saroglitazar in human plasma over the calibration range 0.2–500 ng/mL during Phase 1 pharmacokinetic studies, food-effect studies, and bioequivalence trials. The deuterated IS co-elutes with the analyte, ensuring identical matrix effect correction across all plasma lots, which is critical for meeting regulatory acceptance criteria for inter-batch precision (CV <15%) and accuracy (bias within ±15%) per FDA/EMA bioanalytical method validation guidelines [1]. The ethoxy chain labeling of d5 avoids the H/D back-exchange and metabolite back-conversion risks associated with d4-labeled alternatives, providing robust long-term method performance in multi-batch clinical study sample analysis [2].

Therapeutic Drug Monitoring (TDM) of Saroglitazar in NAFLD/NASH Clinical Practice

As saroglitazar progresses toward broader regulatory approvals for NAFLD/NASH, therapeutic drug monitoring using Saroglitazar-d5 as the internal standard enables accurate determination of trough concentrations (Cmin) in patients with hepatic impairment, where altered drug clearance may necessitate dose adjustment. The published LC-MS/MS method, when adapted with Saroglitazar-d5 in place of glimepiride as the IS, is expected to reduce inter-batch variability below the 5.04–8.06% CV reported with the structural analog IS, a meaningful improvement for clinical TDM where individual patient dosing decisions depend on precise concentration measurement [1].

Metabolite Identification and Metabolic Pathway Elucidation Using Stable Isotope Tracing

Saroglitazar-d5 can serve a dual role in drug metabolism studies: as a quantitative internal standard for the parent drug and as a stable isotope tracer to distinguish parent-derived fragments from metabolite-derived fragments in high-resolution mass spectrometry workflows. Because the d5 label resides exclusively on the ethoxy side chain, any metabolite that retains this moiety will carry the +5 Da mass tag, enabling definitive MS/MS-based structural assignment and differentiation from isobaric endogenous interferences [2]. This is particularly valuable given saroglitazar's extensive Phase II glucuronidation and the need to quantify both parent and conjugated species in hepatocyte incubation and biliary excretion studies.

Quality Control Reference Standard for API Release and Stability Testing

Saroglitazar-d5 serves as a mass spectrometry-friendly reference standard for identity confirmation and impurity profiling of saroglitazar active pharmaceutical ingredient (API) batches. While the parent compound (non-deuterated, ≥98.62% purity by HPLC as demonstrated by Selleck Chemicals' analytical data) is used for chromatographic purity determination by RP-HPLC with UV detection at 293 nm , Saroglitazar-d5 provides orthogonal mass-based confirmation via LC-MS, enabling simultaneous quantification of the API and any co-eluting impurities that share UV chromophores. This application is particularly relevant for ANDA filers developing generic saroglitazar formulations, where demonstration of pharmaceutical equivalence requires both chromatographic and mass spectrometric characterization data compliant with ICH Q2(R1) guidelines .

Quote Request

Request a Quote for Saroglitazar-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.